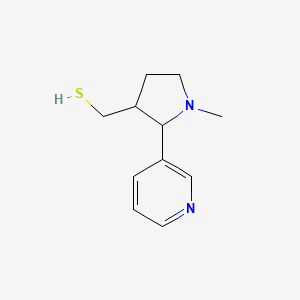
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol is a compound that features a pyrrolidine ring substituted with a pyridine moiety and a thiol group
Méthodes De Préparation
The synthesis of (1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and thiol groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyridine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine and pyrrolidine rings can engage in binding interactions, while the thiol group can form covalent bonds with target proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolidine derivatives and pyridine-containing molecules. Compared to these, (1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol is unique due to the presence of both a thiol group and a pyridine ring, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are 1-methyl-2-pyridin-3-yl-pyrrolidin-2-ol and 3-(1-methylpyrrolidin-2-yl)pyridine .
Propriétés
Formule moléculaire |
C11H16N2S |
|---|---|
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol |
InChI |
InChI=1S/C11H16N2S/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3 |
Clé InChI |
YZZOQRDSBWHFON-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1C2=CN=CC=C2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


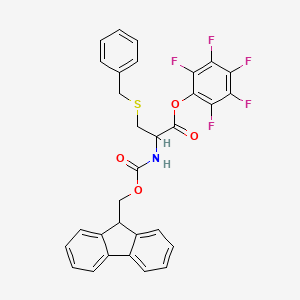
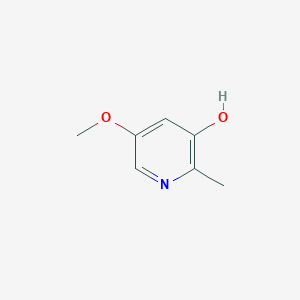
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
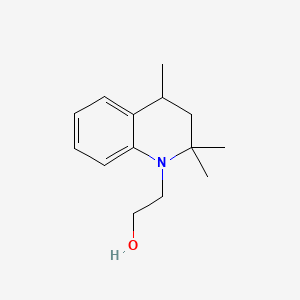
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)
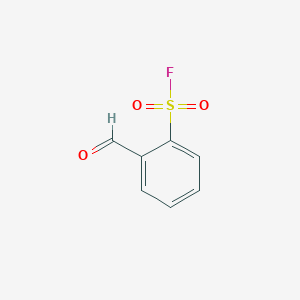

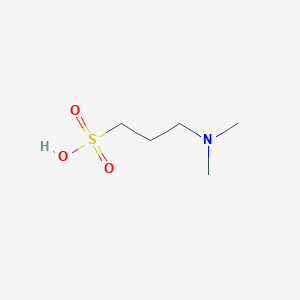
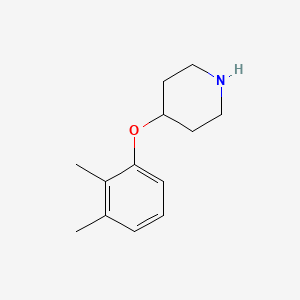
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)


